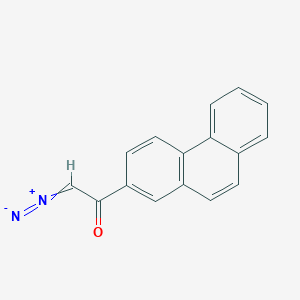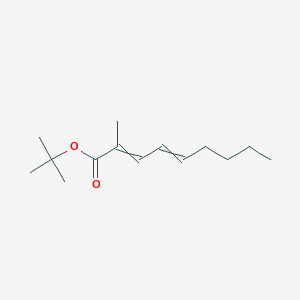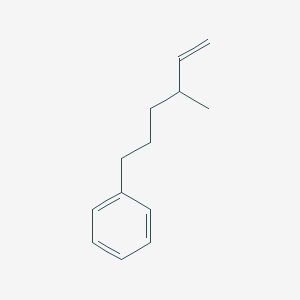
(4-Methylhex-5-EN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylhex-5-EN-1-YL)benzene: is an organic compound with the molecular formula C13H18 . It is a derivative of benzene, where a 4-methylhex-5-en-1-yl group is attached to the benzene ring. This compound is known for its unique structure, which combines an aromatic ring with an aliphatic chain containing a double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (4-Methylhex-5-EN-1-YL)benzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzene in the presence of a catalyst such as to form the desired product.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with in the presence of a Lewis acid catalyst like . This reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly used.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-Methylhex-5-EN-1-YL)benzene can undergo oxidation reactions, particularly at the aliphatic chain. Common oxidizing agents include and , leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as are used to hydrogenate the double bond in the aliphatic chain, converting it to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions are typical for the benzene ring. Reagents like or can introduce substituents such as bromine or nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (4-Methylhex-5-EN-1-YL)benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving aromatic hydrocarbons.
Medicine:
Drug Development: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: The compound is used as a monomer or comonomer in the production of specialty polymers with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of (4-Methylhex-5-EN-1-YL)benzene involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic compounds. In drug development, its derivatives may interact with cellular receptors or enzymes, modulating biological pathways involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
(4-Methylhex-5-EN-1-YL)benzene: Similar in structure but with variations in the aliphatic chain or substituents on the benzene ring.
(4-Methylhex-5-EN-1-YL)toluene: Contains a toluene ring instead of benzene.
(4-Methylhex-5-EN-1-YL)phenol: Contains a phenol group instead of benzene.
Uniqueness:
Structural Features: The presence of both an aromatic ring and an aliphatic chain with a double bond makes this compound unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its versatility.
Eigenschaften
CAS-Nummer |
750638-69-8 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
4-methylhex-5-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(2)8-7-11-13-9-5-4-6-10-13/h3-6,9-10,12H,1,7-8,11H2,2H3 |
InChI-Schlüssel |
JXOPRYQJKJEXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
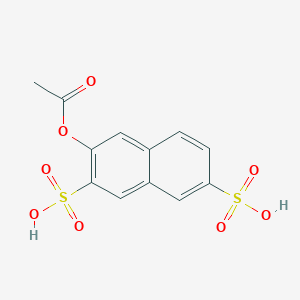
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)

![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)

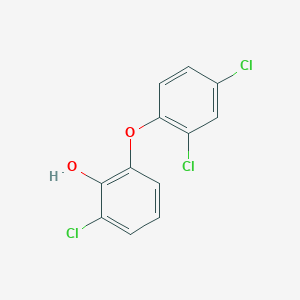
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
